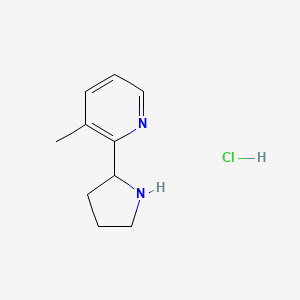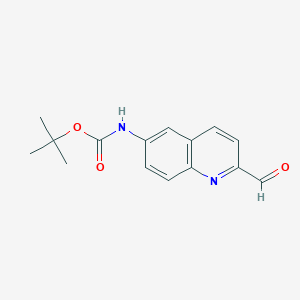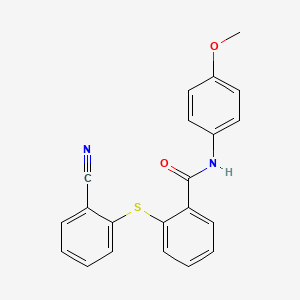
3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is a major metabolite of nicotine in the brain .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride is C10H14N2 . The molecular weight is 162.2316 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride (also known as 3-Methyl-2-(pyrrolidin-2-yl)pyridine HCl), focusing on six unique applications:
Pharmacological Research
3-Methyl-2-(pyrrolidin-2-yl)pyridine HCl is extensively studied for its potential pharmacological properties. It is a derivative of pyrrolidine, a scaffold known for its versatility in drug discovery. This compound is investigated for its ability to interact with various biological targets, potentially leading to the development of new therapeutic agents .
Neurochemical Studies
This compound is of interest in neurochemical research due to its structural similarity to nicotine and its metabolites. It is used to study the effects on nicotinic acetylcholine receptors (nAChRs), which are crucial in understanding neurological disorders and developing treatments for conditions such as Alzheimer’s disease and schizophrenia .
Analgesic Research
3-Methyl-2-(pyrrolidin-2-yl)pyridine HCl has shown potential analgesic properties. Research indicates that it may activate different subtypes of nAChRs, which are involved in pain modulation. This makes it a candidate for developing new pain management therapies with potentially fewer side effects compared to traditional analgesics .
Anti-inflammatory Applications
Studies have explored the anti-inflammatory properties of this compound. Its ability to modulate inflammatory pathways makes it a subject of interest for developing treatments for chronic inflammatory diseases. Research focuses on its efficacy and safety profile compared to existing anti-inflammatory drugs .
Tobacco Alkaloid Research
As a derivative of pyrrolidine, this compound is also studied in the context of tobacco alkaloids. It is used to understand the metabolism of nicotine and its analogs in the brain, providing insights into addiction mechanisms and aiding in the development of smoking cessation aids .
Synthetic Chemistry
In synthetic chemistry, 3-Methyl-2-(pyrrolidin-2-yl)pyridine HCl is used as a building block for creating more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of novel compounds with potential biological activities .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-methyl-2-pyrrolidin-2-ylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-8-4-2-7-12-10(8)9-5-3-6-11-9;/h2,4,7,9,11H,3,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPBYXFOTAZFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2664187.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2664189.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2664194.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride](/img/structure/B2664195.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2664197.png)

![3-amino-N-(3-chlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2664199.png)

![2-(2-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2664202.png)